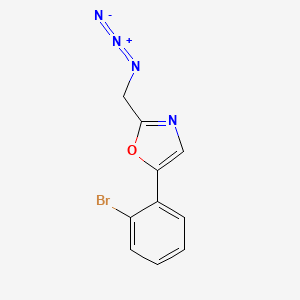

2-(Azidomethyl)-5-(2-bromophenyl)oxazole

Overview

Description

2-(Azidomethyl)-5-(2-bromophenyl)oxazole is a heterocyclic compound featuring a central oxazole ring substituted with an azidomethyl group at the C2 position and a 2-bromophenyl moiety at the C5 position. This compound is of significant interest in medicinal chemistry and materials science due to the unique reactivity of the azide group (suitable for click chemistry) and the bromine atom (amenable to cross-coupling reactions).

Mechanism of Action

Target of Action

Oxazoles, a class of compounds to which 2-(azidomethyl)-5-(2-bromophenyl)oxazole belongs, are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Oxazoles, in general, are known to interact with their targets through various mechanisms, depending on the specific structure and functional groups of the compound .

Biochemical Pathways

Oxazoles are known to be involved in a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Oxazoles are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-(Azidomethyl)-5-(2-bromophenyl)oxazole?

Answer:

Two primary methodologies are documented:

- Robinson-Gabriel Cyclodehydration : A ketoamide intermediate (derived from 2-aminoacetophenone and carboxylic acids) undergoes cyclodehydration using POCl₃ to form the oxazole core. Subsequent bromination and azide substitution yield the target compound .

- Palladium-Catalyzed Cross-Coupling : A 2-(2-bromoaryl)oxazole intermediate undergoes Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents. Bromination at the 5-position and azide functionalization complete the synthesis .

Yields for these routes range from 56% to 73%, with azide introduction often requiring NaN₃ under controlled conditions .

Q. Advanced: How can continuous-flow synthesis optimize the preparation of 2-(azidomethyl)oxazole derivatives?

Answer:

Continuous-flow systems enhance safety and efficiency for azide-containing compounds. Key steps include:

- Azirine Formation : Thermolytic or photolytic conversion of vinyl azides to azirines in a flow reactor (residence time: 10–30 min, 80–100°C) .

- Oxazole Ring Formation : Reaction of azirines with 2-haloacyl halides at room temperature, followed by NaN₃ aqueous stream integration for azidomethyl substitution .

This method reduces intermediate isolation, improves scalability, and mitigates risks associated with azide handling .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirms substitution patterns (e.g., bromophenyl protons at δ 7.3–7.8 ppm; azidomethyl CH₂ at δ 4.2–4.5 ppm) .

- IR Spectroscopy : Detects azide stretches (~2100 cm⁻¹) and oxazole C=N/C-O bands (1600–1700 cm⁻¹) .

- HRMS : Validates molecular formula (e.g., C₁₀H₈BrN₃O: [M+H]⁺ calc. 282.9852, obs. 282.9849) .

Q. Advanced: How do computational methods (DFT/MD) aid in understanding the reactivity of this compound?

Answer:

- DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui function analysis. For example, the azidomethyl group exhibits high electrophilicity, favoring click chemistry applications .

- Molecular Dynamics (MD) : Simulates interactions in biological systems (e.g., binding to enzyme active sites). Studies on analogous oxazoles show stable hydrophobic interactions with bromophenyl groups .

These methods guide functionalization strategies and mechanistic studies .

Q. Basic: What biological activities are associated with this compound derivatives?

Answer:

- Antimicrobial Activity : Analogous 5-(alkylthio)oxazoles show moderate activity against S. aureus (MIC: 16–32 µg/mL) via membrane disruption .

- Anticancer Potential : Diarylamine oxazoles inhibit pancreatic cancer cell lines (IC₅₀: 1–5 µM) by targeting kinase pathways .

Activity correlates with substituent hydrophobicity and electron-withdrawing groups (e.g., bromine) .

Q. Advanced: How can structural modifications improve the compound’s pharmacokinetic properties?

Answer:

- Azide-to-Triazole Conversion : Click chemistry with alkynes enhances solubility and bioavailability (e.g., logP reduction from 3.2 to 2.5) .

- Bromine Replacement : Substituting bromine with CF₃ or OCH₃ improves metabolic stability (t₁/₂ increase from 2.1 to 4.7 hours in microsomal assays) .

- Prodrug Design : Phosphonate ester derivatives increase oral absorption (Cₘₐₓ: 12 µM vs. 5 µM for parent compound) .

Q. Basic: What are common pitfalls in synthesizing azidomethyl-oxazoles, and how can they be resolved?

Answer:

- Azide Explosivity Risk : Use continuous-flow systems to minimize azide accumulation .

- Low Cyclodehydration Yields : Optimize POCl₃ stoichiometry (1.5–2.0 eq.) and reaction time (4–6 hours) .

- Byproduct Formation : Purify intermediates via flash chromatography (silica gel, hexane/EtOAc 7:3) .

Q. Advanced: How does X-ray crystallography validate the structural conformation of this compound?

Answer:

Single-crystal X-ray data for analogous oxazoles reveal:

- Planarity : Oxazole and bromophenyl rings form dihedral angles <10°, enhancing π-π stacking .

- Bond Lengths : C-N (1.32 Å) and C-O (1.36 Å) confirm aromaticity; Br-C distances (1.89 Å) align with sp² hybridization .

This data supports computational models and SAR analyses .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

- Azide Handling : Work under inert atmosphere (N₂/Ar), avoid metal contact, and use blast shields .

- Bromine Disposal : Neutralize with Na₂S₂O₃ before aqueous waste disposal .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and face shield are mandatory .

Q. Advanced: How can contradictory data on synthetic yields be resolved?

Answer:

Discrepancies (e.g., 56% vs. 73% yields) arise from:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Structure and Substituent Analysis

Table 1: Comparison of Oxazole Derivatives

Key Observations :

- Azidomethyl vs.

- Bromophenyl vs. Hydroxyphenyl : The bromine atom enhances hydrophobicity and cross-coupling reactivity compared to polar hydroxyl groups .

Spectral and Physicochemical Properties

Table 2: Physicochemical Comparison

Notes:

Properties

IUPAC Name |

2-(azidomethyl)-5-(2-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN4O/c11-8-4-2-1-3-7(8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUJQIWDZGIXPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)CN=[N+]=[N-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.